N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by its unique structure, which includes a carbothioamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method uses vitamin B1 as a catalyst, resulting in high yields (78-92%) under mild conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .
Industrial Production Methods
These methods often involve scalable processes using readily available starting materials and catalysts that are both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in substitution reactions, where different substituents replace existing groups on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like bromine, reducing agents such as hydrogen gas, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, ensuring high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring .
Scientific Research Applications
N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several scientific research applications:
Mechanism of Action
The mechanism by which N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects involves interactions with specific molecular targets. For instance, its role as a fluorescent probe is based on its ability to selectively bind to metal ions, resulting in a measurable fluorescence signal . In medicinal applications, the compound’s biological activity is often linked to its interaction with enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-trisubstituted-1H-pyrazoles: These compounds share a similar pyrazole core but differ in the substituents attached to the ring.
N,1-diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamides: These analogues have a benzothiepino ring fused to the pyrazole core.
Uniqueness
N,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C16H15N3S |
---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N,3-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C16H15N3S/c20-16(18-14-9-5-2-6-10-14)19-15(11-12-17-19)13-7-3-1-4-8-13/h1-10,12,15H,11H2,(H,18,20) |
InChI Key |
RHRRXBKEBUYZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NN(C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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